molecular formula C23H18BrNO5S B2827361 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114853-32-5

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2827361
CAS No.: 1114853-32-5
M. Wt: 500.36
InChI Key: IRXMBFYZWFDQTO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazine core with a 1,1-dioxide group, a 3-bromophenyl substituent at the 4-position, and a 3,4-dimethoxyphenyl ketone moiety at the 2-position. The bromine atom at the 3-position of the phenyl ring and the dual methoxy groups on the benzoyl substituent contribute to its unique electronic and steric properties, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMBFYZWFDQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Benzothiazine Derivatives

Compound Name Substituent at 4-Position Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Bromophenyl 3,4-Dimethoxyphenyl C₂₃H₁₈BrNO₅S 508.36 Bromine (electron-withdrawing), dual methoxy (electron-donating) groups
">4-(3-Methoxyphenyl) Analogue 3-Methoxyphenyl 3,4-Dimethoxyphenyl C₂₄H₂₁NO₆S 475.49 Methoxy substituent (electron-donating) enhances solubility
">4-(4-Bromophenyl) Analogue 4-Bromophenyl Phenyl C₂₁H₁₄BrNO₃S 456.31 Bromine at para position; simpler phenyl group reduces steric hindrance
">7-Ethoxy-3-Methyl Derivative 4-Bromophenyl 7-Ethoxy-3-methyl benzothiazine C₁₉H₁₇BrNO₄S 441.31 Ethoxy and methyl groups modulate lipophilicity and metabolic stability
">3-Bromo-7-Fluoro Derivative 3-Bromophenyl 7-Fluoro-3,5-dimethyl C₁₈H₁₄BrFNO₃S 429.28 Fluorine (electron-withdrawing) enhances binding to hydrophobic pockets

Key Comparisons

Substituent Position and Electronic Effects The 3-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-bromophenyl isomer (). Replacing bromine with methoxy () increases electron density on the aromatic ring, which could improve solubility but reduce membrane permeability due to decreased lipophilicity .

Functional Group Modifications The 3,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups, which may facilitate hydrogen bonding or cation-π interactions. Derivatives with 7-ethoxy or 3-methyl groups () demonstrate how alkyl/ether chains can enhance metabolic stability by shielding reactive sites or altering CYP450 interactions .

Bioactivity Implications

  • While explicit data for the target compound is unavailable, highlights that structural similarity often correlates with shared bioactivity. The bromine and methoxy groups may synergize to target enzymes like kinases or GPCRs, whereas fluorine-substituted analogs () might favor interactions with hydrophobic pockets in proteases .

Biological Activity

The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazine core with a bromophenyl substituent and a methanone moiety. The presence of the dioxido group enhances its reactivity, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC21_{21}H21_{21}BrN2_{2}O3_{3}S
Molecular Weight461.4 g/mol
CAS Number1251614-16-0

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following mechanisms have been proposed for the biological activity of benzothiazine derivatives:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Certain derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, impacting cellular processes.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of benzothiazine derivatives on A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. Compounds similar to the target compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, demonstrating significant anticancer potential compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : In vitro assays revealed that benzothiazine derivatives possess moderate to good antimicrobial activity against a range of bacterial strains. The mechanisms likely involve disruption of bacterial cell walls or interference with metabolic functions .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively interact with key amino acids in enzyme active sites, potentially leading to allosteric modulation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazole coreAntimicrobial, anticancer
2-AminobenzothiazoleContains amino groupAnticancer activity
ThiosemicarbazonesRelated sulfur-containing compoundsAntiviral and anticancer properties

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